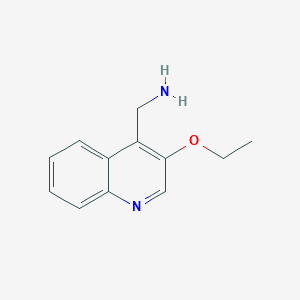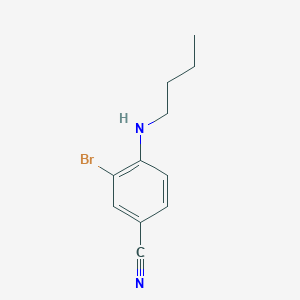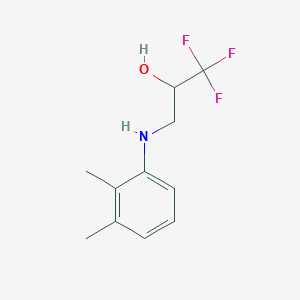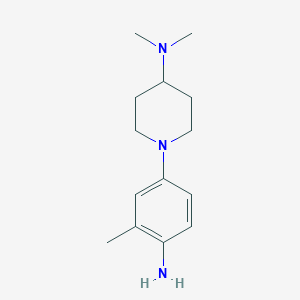
1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methyl group, and a piperidine ring, which contribute to its unique chemical properties and reactivity.
準備方法
The synthesis of 1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methylacetanilide, is nitrated to form 4-nitro-3-methylacetanilide.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-amino-3-methylacetanilide.
Acylation: The amino group is protected by acylation with acetic anhydride to form N-acetyl-4-amino-3-methylacetanilide.
Cyclization: The protected amine undergoes cyclization with 1,4-dibromobutane to form the piperidine ring, resulting in N-acetyl-1-(4-amino-3-methylphenyl)piperidin-4-amine.
Deprotection: The acetyl group is removed by hydrolysis with sodium hydroxide, yielding the final product, this compound.
化学反応の分析
1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, forming N-alkylated derivatives.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides, yielding amides.
科学的研究の応用
1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, including as an antitumor agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and downstream signaling pathways. These interactions result in various biological effects, including antitumor activity and modulation of biochemical pathways.
類似化合物との比較
1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:
4-amino-3-methylphenol: This compound shares the amino and methyl groups but lacks the piperidine ring, resulting in different chemical properties and reactivity.
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole: This compound has a benzothiazole ring instead of a piperidine ring, leading to different biological activities and applications.
N-(4-amino-3-methylphenyl)acetamide: This compound has an acetamide group instead of a piperidine ring, affecting its chemical reactivity and biological properties.
特性
分子式 |
C14H23N3 |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C14H23N3/c1-11-10-13(4-5-14(11)15)17-8-6-12(7-9-17)16(2)3/h4-5,10,12H,6-9,15H2,1-3H3 |
InChIキー |
VNYGOIFYZLEYRC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N2CCC(CC2)N(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one](/img/structure/B13344257.png)
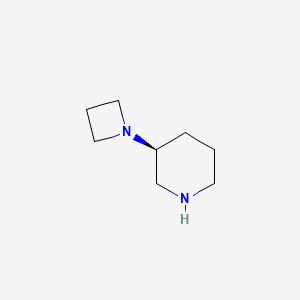
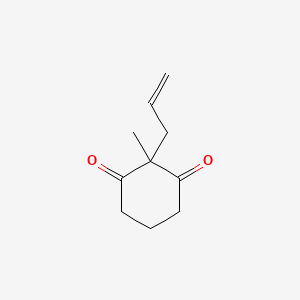
![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13344266.png)
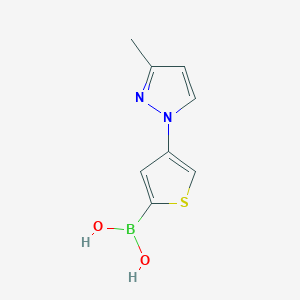
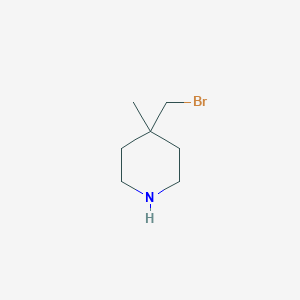
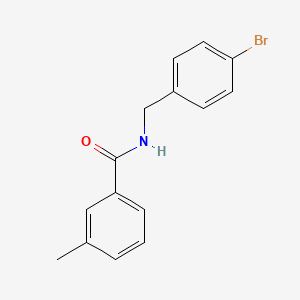
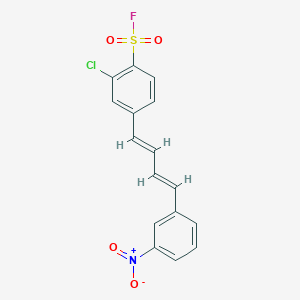
![2,7-Dibromo[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13344296.png)

![4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B13344307.png)
